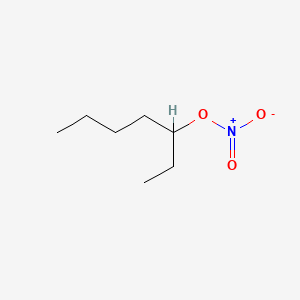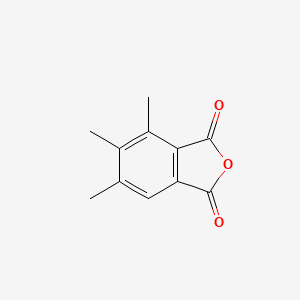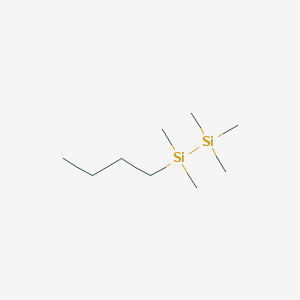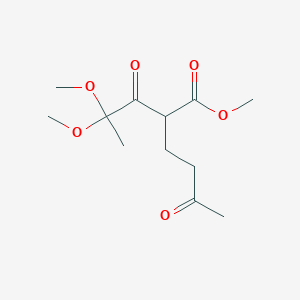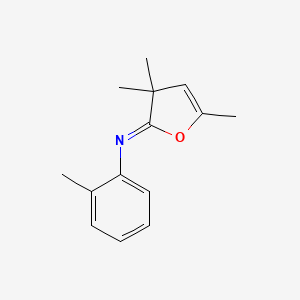![molecular formula C8H11NO2S B14424880 1-Thia-4-azaspiro[4.5]decane-2,3-dione CAS No. 85976-48-3](/img/structure/B14424880.png)
1-Thia-4-azaspiro[4.5]decane-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Thia-4-azaspiro[4.5]decane-2,3-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique spirocyclic structure, which includes both sulfur and nitrogen atoms within the ring system. The presence of these heteroatoms imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Thia-4-azaspiro[4.5]decane-2,3-dione typically involves a multi-step process. One common method is the one-pot three-component reaction, which includes the condensation of ketones (such as 4-methylcyclohexanone or cyclohexanone), aromatic amines (such as 4-bromoaniline or 4-fluoroaniline), and mercaptoacetic acid in dry benzene . This reaction yields substituted aryl-1-thia-4-azaspiro[4.5]decane-3-one compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Thia-4-azaspiro[4.5]decane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
1-Thia-4-azaspiro[4
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 1-Thia-4-azaspiro[4.5]decane-2,3-dione exerts its effects is multifaceted:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, to modulate their activity.
Comparaison Avec Des Composés Similaires
1-Thia-4-azaspiro[4.5]decane-2,3-dione can be compared to other spirocyclic compounds that contain sulfur and nitrogen atoms:
Similar Compounds: Examples include thiazolopyrimidine and 1,3,4-thiadiazole derivatives.
Uniqueness: The unique spirocyclic structure of this compound, combined with its ability to undergo diverse chemical reactions and its potential biological activities, distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
85976-48-3 |
|---|---|
Formule moléculaire |
C8H11NO2S |
Poids moléculaire |
185.25 g/mol |
Nom IUPAC |
1-thia-4-azaspiro[4.5]decane-2,3-dione |
InChI |
InChI=1S/C8H11NO2S/c10-6-7(11)12-8(9-6)4-2-1-3-5-8/h1-5H2,(H,9,10) |
Clé InChI |
DTETVADTZNQVAA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)NC(=O)C(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14424800.png)
![2-Methylbicyclo[3.1.1]heptan-2-amine](/img/structure/B14424805.png)

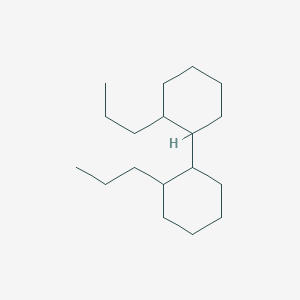
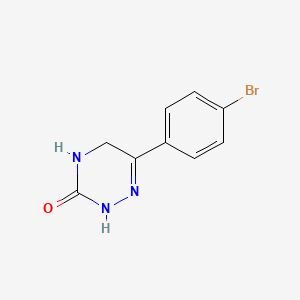

![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}prop-2-en-1-amine](/img/structure/B14424844.png)
